molecular formula C6H6ClN3O B6232311 4-amino-6-chloropyridine-3-carboxamide CAS No. 1279815-28-9

4-amino-6-chloropyridine-3-carboxamide

Cat. No.: B6232311
CAS No.: 1279815-28-9
M. Wt: 171.6
InChI Key:
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Description

4-amino-6-chloropyridine-3-carboxamide is a heterocyclic compound with a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 6-position, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-chloropyridine-3-carboxamide typically involves the chlorination of 4-amino-3-carboxamide pyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-amino-3-carboxamide pyridine in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • After the addition is complete, continue refluxing the mixture for several hours.
  • Cool the reaction mixture and quench with water.
  • Extract the product with an organic solvent and purify by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative chlorinating agents and solvents may be employed to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Condensation Reactions: Catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl2) in organic solvents.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Nitro derivatives or other oxidized forms.

    Reduction Reactions: Alkylamine derivatives.

    Condensation Reactions: Imines or amides.

Scientific Research Applications

4-amino-6-chloropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Biological Studies: It is used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-amino-6-chloropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, chlorine, and carboxamide groups allows for interactions with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

4-amino-6-chloropyridine-3-carboxamide can be compared with other similar compounds such as:

    4-amino-3-chloropyridine-2-carboxamide: Similar structure but with different substitution pattern, leading to different reactivity and biological activity.

    6-amino-4-chloropyridine-3-carboxamide: Similar structure but with amino and chlorine groups swapped, affecting its chemical properties and applications.

    4-amino-6-bromopyridine-3-carboxamide: Bromine instead of chlorine, which can influence its reactivity and interactions in biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

CAS No.

1279815-28-9

Molecular Formula

C6H6ClN3O

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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